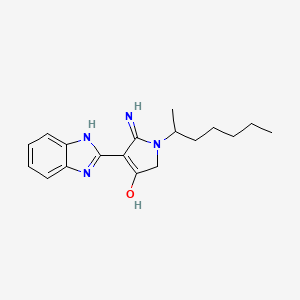

5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Description

The compound 5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one belongs to a class of benzimidazole-pyrrolone hybrids. Its structure features a benzimidazole moiety fused with a pyrrolone ring, substituted at position 1 with a heptan-2-yl chain and at position 5 with an amino group. The heptan-2-yl substituent introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-heptan-2-yl-5-imino-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-3-4-5-8-12(2)22-11-15(23)16(17(22)19)18-20-13-9-6-7-10-14(13)21-18/h6-7,9-10,12,19,23H,3-5,8,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKWGGUCJIQMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:

Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Construction of the pyrrolone ring: This step might involve cyclization reactions using appropriate precursors.

Introduction of the heptane chain: This can be done through alkylation reactions using heptan-2-yl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.

Reduction: Reduction reactions could target the pyrrolone ring or the benzimidazole moiety.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.

Material Science:

Biology

Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, making it a candidate for drug development.

Receptor Binding: It could interact with biological receptors, influencing various physiological processes.

Medicine

Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases or conditions.

Diagnostics: Use in diagnostic assays or imaging techniques.

Industry

Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action for “5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific biological target. Generally, it might involve:

Binding to enzymes or receptors: Inhibiting or modulating their activity.

Interference with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one with analogous compounds, focusing on structural variations, physicochemical properties, and reported bioactivity.

Note: Values marked with () are estimated based on structural analogs due to lack of direct data for the heptan-2-yl compound.*

Key Observations:

Substituent Effects on Lipophilicity :

- The heptan-2-yl chain (aliphatic) is expected to confer higher lipophilicity compared to aromatic substituents (e.g., phenyl, dichlorophenyl). This may improve blood-brain barrier penetration but reduce aqueous solubility .

- Halogenated analogs (e.g., 3,4-dichlorophenyl, 4-fluorophenyl) exhibit increased molecular weight and polarity, which may enhance target binding via halogen bonds but reduce metabolic stability .

Bioactivity Trends: Compounds with dichlorophenyl groups () are associated with cytostatic effects, as seen in structurally related benzimidazole-pyrrolones tested in rat models .

Synthetic Accessibility :

- 3-Butoxypropyl and heptan-2-yl substituents introduce synthetic challenges due to the need for alkylation or Grignard reactions, whereas aryl substituents are more straightforward to install via Suzuki coupling .

Computational and Analytical Insights

- Wavefunction Analysis : Tools like Multiwfn can model electron localization functions (ELF) to predict reactive sites on the pyrrolone ring, aiding in rational drug design .

Biological Activity

5-amino-4-(1H-benzimidazol-2-yl)-1-(heptan-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 852917-04-5 |

| Molecular Formula | C18H24N4O |

| Molecular Weight | 312.4 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- FGFR1 Inhibition : Studies have shown that derivatives of this compound can inhibit fibroblast growth factor receptor 1 (FGFR1), a critical player in tumorigenesis. The most promising derivatives exhibited IC50 values as low as 0.32 μM against FGFR1, demonstrating significant antiproliferative activity against cancer cell lines like KG1 with IC50 values around 5.6 μM .

- Anti-inflammatory Activity : The benzimidazole moiety has been linked to anti-inflammatory effects through interactions with various receptors and enzymes, including COX and lipoxygenase pathways. Substitutions at specific positions on the benzimidazole scaffold have shown to enhance anti-inflammatory properties significantly .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Key observations include:

- Substitutions at N1, C2, C5, and C6 : These positions on the benzimidazole nucleus are critical for enhancing the anti-inflammatory effects. For instance, hydrophilic groups tend to enhance COX inhibition while lipophilic groups may favor different pathways .

- Binding Affinity : Molecular docking studies suggest that specific structural features contribute to binding affinity and selectivity towards FGFR1 and other targets.

Case Studies

Several studies have investigated the biological efficacy of this compound:

- In Vitro Studies : In vitro assays demonstrated that compounds derived from the benzimidazole scaffold exhibited potent inhibition against various cancer cell lines, underscoring their potential as anticancer agents .

- Anti-inflammatory Studies : Research highlighted that certain derivatives showed significant selectivity for COX enzymes, with some compounds exhibiting over 400-fold selectivity for COX-2 compared to COX-1, indicating their potential as safer anti-inflammatory drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.